3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-13-17(2)26-23-20(16)21(25)22(29-23)24(28)27(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOWCEYSJSREQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and ethyl chloroacetate in the presence of a base like potassium carbonate or sodium ethoxide.
Amination and Benzylation: The amino group is introduced through nucleophilic substitution reactions, followed by benzylation using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Steps
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Core Formation : The thieno[2,3-b]pyridine-2-carboxamide scaffold is typically synthesized via cyclization reactions or condensation of thiophene precursors with pyridine derivatives. For example, intermediate 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (PubChem CID 4531922 ) serves as a precursor.
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Acylation : The amino group at position 3 undergoes acylation with benzoyl chloride (or similar reagents) in the presence of a base like triethylamine. This reaction is analogous to methods described for 3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide , where a single acylation step introduces a benzoyl group.
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Dibenzyl Substitution : A second acylation or alkylation step would introduce a second benzyl group, though this specific pathway is not explicitly documented in the provided sources.
Reaction Mechanism
The acylation of the amino group proceeds via nucleophilic attack of the amine on the acyl chloride. This mechanism is consistent with general amide bond formation:
For dibenzyl substitution, two such reactions would occur sequentially.
Comparison of Similar Compounds
Key Structural Elements
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Core Structure : Thieno[2,3-b]pyridine-2-carboxamide with methyl groups at positions 4 and 6.
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Substituents : Amino group at position 3 and dibenzyl groups at the carboxamide nitrogen.
Challenges and Considerations
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Synthetic Complexity : Introducing two bulky benzyl groups may require optimized reaction conditions (e.g., solvent choice, catalysts).
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Stability : Amide bonds are generally stable, but hydrolysis under acidic/basic conditions could occur.
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Data Gaps : Direct experimental data for the dibenzyl derivative is absent in the provided sources, necessitating extrapolation from similar compounds.
Scientific Research Applications
Medicinal Chemistry
3-Amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of thieno[2,3-b]pyridines exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the thieno[2,3-b]pyridine framework can enhance selectivity and potency against specific cancer types .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it suitable for creating complex molecules.
Table 1: Synthetic Reactions Involving the Compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Condensation | Acidic conditions | Schiff bases |
| Nucleophilic substitution | Base-catalyzed | Amine derivatives |
| Cyclization | Heat | Polycyclic compounds |
This table summarizes key reactions where this compound acts as a precursor or intermediate.
Biological Studies
Studies have indicated that this compound exhibits significant biological activities, including antimicrobial and anti-inflammatory effects. The thieno[2,3-b]pyridine moiety is known for its ability to inhibit certain enzymes involved in disease pathways.
Case Study: Antimicrobial Activity
In vitro assays revealed that derivatives of this compound showed promising activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action for 3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Thienopyridine Derivatives
Key Findings :
Substituent Effects on Bioactivity: N,N-Dibenzyl groups in the target compound likely enhance binding affinity to hydrophobic kinase pockets but may increase CYP450 inhibition risk compared to smaller substituents (e.g., ethyl in 103833) . Bromo and pyrimidinone moieties (e.g., 3b, 3c) improve Pim-1 inhibition potency (IC₅₀ < 1 µM) but reduce solubility .
Pharmacokinetic Considerations: Tricyclic cores (e.g., pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine) derived from thienopyridines exhibit lower CYP450 inhibition than parent compounds, suggesting structural rigidity mitigates off-target effects . Chlorobenzyl derivatives (e.g., VU 152100) demonstrate enhanced metabolic stability, critical for CNS-targeting agents .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., bromo, trifluoromethyl) require multi-step syntheses involving halogenation or Suzuki coupling . Azo-linked analogs (e.g., 3-amino-2-arylazo derivatives) are utilized as disperse dyes, highlighting the scaffold’s versatility beyond medicinal chemistry .
Biological Activity
3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a thieno[2,3-b]pyridine core. Its structure contributes to its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary data suggest that it possesses antimicrobial activity against certain bacterial strains. This activity may be attributed to the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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In Vitro Antitumor Study :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast and lung cancer cells with IC50 values ranging from 5 to 15 µM. Apoptotic assays confirmed that the compound triggers programmed cell death through mitochondrial pathways.
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Antimicrobial Activity Assessment :
- Objective : To test efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 20 µg/mL and 30 µg/mL, respectively.
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Anti-inflammatory Research :
- Objective : To assess the impact on cytokine production.
- Findings : In lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced TNF-α and IL-6 levels by approximately 40%, suggesting its potential as an anti-inflammatory agent.
Data Table
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target/Model | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | Human cancer cell lines | 5-15 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 30 µg/mL | Disruption of cell wall synthesis | |
| Anti-inflammatory | LPS-stimulated macrophages | Not specified | Reduction in cytokine production |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-N,N-dibenzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example, thienopyridine cores are often constructed via sulfur-mediated cyclization of pyridine precursors, followed by introduction of the carboxamide moiety through nucleophilic acyl substitution. Key steps may include the use of triethylamine as a base to facilitate cyclization and protect reactive intermediates . Substitution reactions at the pyridine ring (e.g., dimethyl or dibenzyl groups) require controlled conditions to ensure regioselectivity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation combines spectroscopic (NMR, IR, MS) and crystallographic techniques. Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For example, Acta Crystallographica studies demonstrate that the thienopyridine scaffold adopts a planar conformation, with intramolecular hydrogen bonds stabilizing the carboxamide group . NMR analysis (e.g., H and C) resolves substituent positions, such as the dimethyl and dibenzyl groups .
Q. What preliminary biological activities are associated with thieno[2,3-b]pyridine derivatives?
Thienopyridines exhibit broad pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, analogs with amino and carboxamide substituents show inhibitory effects on kinase enzymes and microbial growth . Initial screening often involves in vitro assays (e.g., enzyme inhibition, bacterial viability), though activity varies with substituent patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Yield optimization requires parameter tuning:
- Temperature control : Higher temperatures accelerate cyclization but may degrade sensitive intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl) enhance reaction rates in sulfur-mediated cyclizations .
- Purification : Chromatography (e.g., flash column) or recrystallization in polar solvents (ethanol/water) improves purity . Continuous flow reactors, though more common industrially, can be adapted for lab-scale synthesis to enhance reproducibility .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
Discrepancies may arise from solvation effects or assay variability. Solutions include:
- Validation assays : Re-test activity under standardized conditions (e.g., fixed pH, temperature) .
- Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., replacing dibenzyl with smaller alkyl groups) .
- Molecular dynamics simulations : Model compound-protein interactions to identify binding discrepancies .
Q. What mechanistic insights exist for key reactions in the synthesis pathway?
- Cyclization : Sulfur incorporation into pyridine precursors proceeds via radical intermediates, with triethylamine acting as both base and electron donor .
- Substitution : Electrophilic aromatic substitution at the pyridine ring is influenced by electron-donating groups (e.g., dimethyl), directing reactivity to specific positions .
- Carboxamide formation : Nucleophilic attack by amines on activated carbonyl intermediates (e.g., chloroformate derivatives) requires anhydrous conditions to prevent hydrolysis .
Q. How can researchers address solubility challenges in biological assays for this lipophilic compound?
- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility while maintaining assay integrity.
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability without structural modification .
Q. What crystallographic techniques analyze hydrogen-bonding networks and their impact on stability?
X-ray diffraction studies reveal intermolecular interactions (e.g., N–H···O bonds between carboxamide and pyridine groups) that stabilize the crystal lattice. For example, hydrogen-bonded dimers in thienopyridine derivatives correlate with higher melting points and reduced hygroscopicity . Temperature-dependent crystallography further assesses thermal stability .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
